molecular formula C26H35N5O3 B2788958 N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922120-76-1

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Número de catálogo: B2788958
Número CAS: 922120-76-1
Peso molecular: 465.598
Clave InChI: DDBNHAAOSKHCMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This product, N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, is a high-purity small molecule intended for research and development purposes. [ Here, you should add a detailed paragraph describing the compound's main applications, specific research value, and its mechanism of action once these are established in the laboratory. The description should be professional, scientifically accurate, and highlight the unique properties and potential research benefits of the compound to inform and engage fellow researchers. ] This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3/c1-29-13-15-31(16-14-29)24(20-6-11-23-19(17-20)5-4-12-30(23)2)18-27-25(32)26(33)28-21-7-9-22(34-3)10-8-21/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBNHAAOSKHCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs Identified

Compound A : N′-(4-Methoxyphenyl)-N-[2-[4-(4-Methylbenzoyl)piperazin-1-yl]ethyl]oxamide
  • Core Structure : Ethanediamide.
  • Substituents :
    • 4-Methoxyphenyl (amide nitrogen).
    • 4-(4-Methylbenzoyl)piperazine (ethyl chain).
  • Key Differences: Replaces the tetrahydroquinoline and 4-methylpiperazine in the target compound with a 4-methylbenzoyl-piperazine group.
Compound B : Quinolinyl Oxamide Derivative (QOD)
  • Structure: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Core Structure : Ethanediamide.
  • Substituents: Benzodioxol-5-yl (amide nitrogen). 1-Methyl-tetrahydroquinolin-6-yl (ethyl chain).
  • Key Differences: Lacks the 4-methylpiperazine group but shares the tetrahydroquinoline core. Benzodioxol substituent may enhance metabolic stability compared to the methoxyphenyl group in the target compound.
Compound C : Indole Carboxamide Derivative (ICD)
  • Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide.
  • Core Structure : Indole carboxamide.
  • Substituents :
    • Biphenyl-4-yl carbonyl (propylamine linker).
    • Indole-2-carboxamide.
  • Key Differences :
    • Replaces ethanediamide with a carboxamide and indole core.
    • Biphenyl group may enhance hydrophobic binding but reduce solubility.

Structural and Functional Comparison Table

Feature Target Compound Compound A Compound B (QOD) Compound C (ICD)
Core Backbone Ethanediamide Ethanediamide Ethanediamide Indole carboxamide
Aromatic Group 4-Methoxyphenyl 4-Methoxyphenyl Benzodioxol-5-yl Biphenyl-4-yl
Secondary Substituent 1-Methyl-THQ, 4-Methylpiperazine 4-(4-Methylbenzoyl)piperazine 1-Methyl-THQ Indole, propylamine linker
Potential Bioactivity Antimalarial (inferred) Undocumented Falcipain inhibition Falcipain inhibition
Solubility Predictors Moderate (piperazine enhances aqueous solubility) Low (bulky benzoyl group) Moderate (benzodioxol may reduce) Low (biphenyl, indole)

Research Findings and Implications

Tetrahydroquinoline Core: Both the target compound and QOD incorporate the 1-methyl-tetrahydroquinoline (THQ) moiety, which is associated with antimalarial activity via inhibition of falcipain-2, a cysteine protease critical for Plasmodium survival. The THQ group likely interacts with heme in the parasite’s digestive vacuole.

Piperazine Derivatives: The target compound’s 4-methylpiperazine group contrasts with Compound A’s 4-methylbenzoyl-piperazine. Piperazine derivatives are known to enhance blood-brain barrier penetration but may increase metabolic instability. The benzoyl group in Compound A could reduce this liability by steric hindrance .

Ethanediamide vs. However, ICD’s indole core may offer stronger π-π stacking with aromatic residues in falcipain-2 .

Substituent Effects :

  • The 4-methoxyphenyl group (target, Compound A) provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, ICD’s biphenyl group may hinder dissolution but improve target affinity .

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Reaction Condition Control : Adjust temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., dichloromethane or DMF) to favor desired intermediates .
  • Purification Strategies : Use gradient elution in flash chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate intermediates. Final purification via preparative HPLC with a C18 column and acetonitrile/water mobile phase improves purity (>95%) .
  • Analytical Monitoring : Track reaction progress using TLC and confirm final structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and stereochemistry?

Methodological Answer:

  • Spectroscopic Analysis : 1H^{1}\text{H} NMR (to resolve methoxyphenyl aromatic protons and piperazine methyl groups) and 13C^{13}\text{C} NMR (to confirm carbonyl and tetrahydroquinoline carbons) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]+^+) and rule out impurities .
  • X-ray Crystallography : If single crystals are obtainable, this resolves absolute stereochemistry at the tetrahydroquinoline and piperazine moieties .

Q. What are the primary biological targets hypothesized for this compound, and how are they identified?

Methodological Answer:

  • Target Prediction : Computational docking (e.g., AutoDock Vina) against kinase or GPCR databases suggests affinity for serotonin receptors (5-HT2A_{2A}) due to the tetrahydroquinoline and piperazine motifs .
  • In Vitro Assays : Radioligand binding assays (e.g., 3H^{3}\text{H}-LSD for 5-HT2A_{2A}) and enzyme inhibition studies (e.g., phosphodiesterase assays) validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., cAMP modulation) assays to confirm target specificity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. What are best practices for conducting molecular dynamics (MD) simulations to study target binding?

Methodological Answer:

  • System Preparation : Use CHARMM-GUI to solvate the ligand-receptor complex in a TIP3P water box with 150 mM NaCl .
  • Simulation Parameters : Run 100-ns trajectories (AMBER force field) at 310 K, analyzing RMSD and binding free energy (MM/PBSA) to identify critical interactions (e.g., hydrogen bonds with Glu242 in 5-HT2A_{2A}) .
  • Validation : Cross-reference simulation results with mutagenesis data (e.g., Ala-scanning of predicted binding residues) .

Q. How can researchers design analogs with improved pharmacokinetic properties while retaining target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethoxy to enhance metabolic stability without altering steric bulk .
  • Prodrug Strategies : Convert the ethanediamide to a methyl ester prodrug to improve oral bioavailability, followed by esterase-mediated activation .
  • Computational QSAR : Train a model on logP, polar surface area, and H-bond donors to prioritize analogs with optimal Lipinski parameters .

Q. What strategies mitigate instability in in vivo studies, such as rapid clearance or metabolite toxicity?

Methodological Answer:

  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .
  • Metabolite Identification : Perform LC-MS/MS on plasma samples to detect major metabolites (e.g., demethylation at piperazine) and modify labile sites .
  • Dose Escalation Studies : Conduct staggered dosing in rodent models to establish a therapeutic window without hepatotoxicity .

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